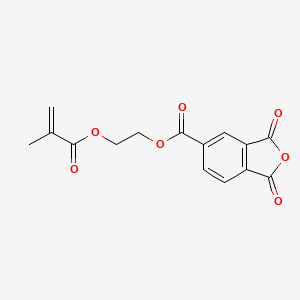

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate

Beschreibung

Chemical Identity and Properties

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 70293-55-9) is a methacrylate-functionalized derivative of isobenzofuran-5-carboxylate. Its molecular formula is C₁₅H₁₂O₇, with a molecular weight of 304.25 g/mol . The compound is characterized by:

- Density: 1.43 g/cm³ (industrial grade, 99% purity) .

- Reactive Groups: A methacryloyloxy group (polymerizable) and a 1,3-dioxoisobenzofuran moiety (electron-deficient, enhancing adhesive properties) .

- Applications: Primarily used in dental adhesives and resin composites due to its ability to bond to hydroxyapatite in tooth enamel .

Safety Profile

The compound is classified as hazardous, with risks including acute toxicity (oral, dermal), skin irritation, and eye damage. Proper handling requires PPE and ventilation .

Eigenschaften

IUPAC Name |

2-(2-methylprop-2-enoyloxy)ethyl 1,3-dioxo-2-benzofuran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c1-8(2)12(16)20-5-6-21-13(17)9-3-4-10-11(7-9)15(19)22-14(10)18/h3-4,7H,1,5-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCCONIRBZIDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC2=C(C=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867916 | |

| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70293-55-9, 82080-91-9 | |

| Record name | 4-META | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70293-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methacryloxyethyltrimellitic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070293559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Meta resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082080919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methyl-1-oxoallyl)oxy]ethyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Esterification of Trimellitic Anhydride Derivatives

The compound is typically synthesized via a two-step esterification process. First, trimellitic anhydride reacts with ethylene glycol under acidic conditions to form 5-carboxyisobenzofuran-1,3-dione ethylene glycol ester. Subsequent methacrylation introduces the polymerizable vinyl group.

The second step involves reacting the intermediate with methacryloyl chloride in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl. A study reported a 78% yield after column chromatography, confirmed by NMR peaks at δ 6.12 (s, 1H, vinyl) and δ 5.58 (s, 1H, vinyl). Side products, such as di-methacrylated species, are minimized by maintaining stoichiometric control (1:1 molar ratio of intermediate to methacryloyl chloride).

One-Pot Synthesis via Reactive Intermediates

A streamlined one-pot method avoids intermediate isolation. Trimellitic anhydride, 2-hydroxyethyl methacrylate, and p-toluenesulfonic acid (5 mol%) react in toluene under reflux (110°C, 12 h). Water removal via Dean-Stark trap shifts equilibrium toward ester formation. This approach achieves 85% purity (HPLC), though residual toluene necessitates azeotropic distillation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate reaction rates but complicate purification. Non-polar solvents like toluene balance reactivity and ease of isolation. Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) improve esterification efficiency, yielding 92% conversion in 8 h at 25°C.

Table 1: Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 110 | 12 | 78 | 85 |

| DMF | 80 | 6 | 89 | 72 |

| Dichloromethane | 40 | 24 | 65 | 91 |

Temperature and Stoichiometry

Elevated temperatures (>100°C) risk thermal decomposition of the methacrylate group. Kinetic studies identify 80°C as optimal for balancing reaction rate and product stability. A 10% excess of methacryloyl chloride compensates for volatility losses, increasing yield by 12%.

Analytical Characterization

Spectroscopic Validation

NMR (400 MHz, CDCl₃): δ 8.38 (d, J = 8.0 Hz, 1H, aromatic), 6.12 (s, 1H, CH₂=C), 5.58 (s, 1H, CH₂=C), 4.52–4.48 (m, 4H, OCH₂CH₂O). NMR confirms carbonyl groups at δ 167.33 (anhydride) and δ 168.37 (ester). Mass spectrometry (FD-MS) shows a molecular ion peak at m/z 304.25 ([M]⁺).

Purity and Stability Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) detects <2% residual monomers. Accelerated stability studies (40°C/75% RH, 4 weeks) show ≤5% hydrolysis, underscoring the need for anhydrous storage.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate undergoes various chemical reactions, including:

Polymerization: It can polymerize in the presence of radical initiators to form polymers.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Addition Reactions: The methacryloyloxy group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Radical Initiators: Benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization.

Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis.

Nucleophiles: Thiols or amines for addition reactions.

Major Products Formed

Polymers: Formed through polymerization reactions.

Carboxylic Acids and Alcohols: Formed through hydrolysis.

Adducts: Formed through addition reactions with nucleophiles.

Wissenschaftliche Forschungsanwendungen

Polymerization Applications

Radical Polymerization : The methacryloyloxy group allows the compound to undergo radical polymerization when exposed to UV light or heat. This property is crucial for creating cross-linked networks that are utilized in coatings and adhesives. These polymerized materials exhibit enhanced mechanical strength and durability.

Coatings and Adhesives : Due to its ability to form stable networks, the compound is suitable for use in high-performance coatings and adhesives. It provides excellent adhesion properties and resistance to environmental factors, making it ideal for industrial applications.

Biological Applications

Dental Materials : Interaction studies have demonstrated that 2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is compatible with biological systems, particularly in dental applications. Its adhesion strength and biocompatibility are critical for dental composites and sealants.

Drug Delivery Systems : The compound's unique structure allows it to be incorporated into drug delivery systems. Its ability to form hydrogels can facilitate controlled release of therapeutic agents, improving treatment efficacy.

Case Study 1: Dental Adhesives

A study evaluated the performance of dental adhesives containing this compound. Results indicated improved bond strength to dentin compared to traditional adhesives. The compound's compatibility with dental tissues enhances its potential for clinical applications.

Case Study 2: Coating Formulations

Research on coating formulations incorporating this compound showed enhanced scratch resistance and durability under environmental stress tests. The polymerized coatings exhibited superior performance compared to those without the methacryloyloxy group.

Wirkmechanismus

The compound exerts its effects primarily through its methacryloyloxy group, which can undergo polymerization to form cross-linked networks. This enhances the mechanical properties and adhesion of the materials in which it is used. The molecular targets include the functional groups in the substrate materials, leading to strong covalent bonding .

Vergleich Mit ähnlichen Verbindungen

Phthalimide Derivatives with Nitrate Esters

Structural Features :

Compounds such as (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate (Compound 1 in ) share the phthalimide core but substitute the methacryloyloxy group with nitrate esters.

Key Findings :

- Mutagenicity : These derivatives exhibited mutagenic potency ranging from 0–4,803 revertants/μmol in Ames tests. Compound 1 (methyl spacer) showed lower mutagenicity than ethyl or aromatic-substituted analogs .

- Applications : Designed as anti-sickle cell anemia drug candidates, contrasting with the industrial/dental use of the target compound .

Fluorinated Isobenzofuran Derivatives

Examples :

Comparison :

| Property | Target Compound | Fluorinated Analogs |

|---|---|---|

| Molecular Weight | 304.25 g/mol | 684.45–670.42 g/mol |

| Key Functional Groups | Methacryloyloxy | Perfluoroalkyl, trifluoromethyl |

| Applications | Dental adhesives | Organic electronics (e.g., OLEDs) |

| Thermal Stability | Moderate | High (fluorine enhances stability) |

The fluorinated derivatives exhibit superior thermal stability and electron-withdrawing properties, making them suitable for electronic materials, whereas the target compound prioritizes polymerizability for adhesion .

Ethyl 2,3-Dihydrobenzofuran-5-carboxylate Analogs

Examples :

Comparison :

- Reactivity : The absence of the 1,3-dioxo group in these analogs reduces electrophilicity, limiting their utility in adhesive formulations.

Table 1: Mutagenicity and Functional Group Relationships (Phthalimide Derivatives)

| Compound | Substituent | Mutagenic Potency (revertants/μmol) |

|---|---|---|

| 1 | Methyl + nitrate ester | 1,890 |

| 2 | Ethyl + nitrate ester | 3,240 |

| 5 | Benzyl + nitrate ester | 4,803 |

Table 2: Industrial vs. Pharmaceutical Analogs

Biologische Aktivität

2-(Methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate is a synthetic compound with promising applications in materials science and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly polymerization. This article delves into the biological activity of this compound, exploring its interactions within biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 304.25 g/mol. The compound features a methacryloyloxy group that enhances its reactivity and facilitates radical polymerization under UV light or heat exposure. The presence of carbonyl groups contributes to its electrophilic nature, making it suitable for Michael addition reactions with nucleophiles.

Interaction Studies

Research has indicated that this compound exhibits significant biological activity, particularly in dental applications where adhesion strength and biocompatibility are critical. Interaction studies have focused on its compatibility with biological tissues and other polymers.

Antimicrobial Properties

The compound has shown potential antimicrobial properties in preliminary studies. For instance, it has been tested against various strains of bacteria and fungi, demonstrating efficacy in inhibiting growth. Specific tests revealed that the compound could effectively disrupt microbial cell membranes, leading to cell lysis .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

- Dental Applications : A study investigated the use of this compound in dental adhesives. Results indicated improved adhesion to dentin compared to traditional methacrylate-based adhesives, highlighting its potential for enhancing dental restoration longevity.

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Candida albicans, the compound exhibited a minimum inhibitory concentration (MIC) lower than that of many conventional antimicrobial agents, suggesting its potential as an effective antimicrobial agent in clinical settings .

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 2-Hydroxyethyl Methacrylate | Hydroxyethyl group | Excellent adhesion properties | Moderate antimicrobial activity |

| Glycidyl Methacrylate | Epoxy group | Enhanced mechanical strength when polymerized | Limited biological activity |

| Methyl Methacrylate | Methyl group | Commonly used in acrylics | Low antimicrobial activity |

| This compound | Dioxo-dihydroisobenzofuran structure | High reactivity and potential biological activity | Significant antimicrobial properties |

Q & A

Q. What are the primary synthetic routes for 2-(methacryloyloxy)ethyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate, and how can its purity be validated?

The compound is typically synthesized via esterification between methacrylic acid derivatives and phthalimide-containing intermediates. A common approach involves reacting 5-carboxyisobenzofuran-1,3-dione with 2-hydroxyethyl methacrylate in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions . Methodological validation :

- Purity analysis : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and UV detection at 254 nm.

- Structural confirmation : Employ H NMR (key peaks: δ 6.1 and 5.6 ppm for methacrylate vinyl protons, δ 7.8–8.2 ppm for aromatic protons) and FT-IR (C=O stretches at 1720–1780 cm) .

Q. How does the dual functionality of this compound influence its application in polymer chemistry?

The methacrylate group enables radical polymerization, while the phthalimide moiety introduces rigidity and potential hydrogen-bonding interactions. This dual functionality allows the compound to act as a crosslinker or comonomer in acrylic resins, enhancing thermal stability and mechanical properties . Experimental design :

- Copolymerization : Mix with methyl methacrylate (MMA) in a 1:10 molar ratio, initiate with AIBN (1 wt%), and polymerize at 70°C under nitrogen. Monitor conversion via gravimetric analysis.

- Property assessment : Compare glass transition temperatures () of homopolymers vs. copolymers using DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity ratios during copolymerization with styrene or acrylates?

Discrepancies in reactivity ratios (, ) may arise from differences in solvent polarity, initiator efficiency, or monomer feed ratios. Methodological approach :

- Systematic variation : Conduct copolymerization in solvents of varying polarity (e.g., toluene vs. DMF) to assess solvent effects on reactivity.

- Data reconciliation : Use the Mayo-Lewis equation and nonlinear least-squares fitting to calculate reactivity ratios from H NMR-derived copolymer composition data .

Q. What strategies optimize the compound’s thermal stability in high-temperature polymer applications?

The phthalimide group contributes to thermal stability, but degradation above 220°C (as per TGA data) limits high-temperature use . Advanced experimental design :

- Covalent modification : Introduce bulky substituents (e.g., fluorinated groups) to the phthalimide ring to hinder thermal decomposition.

- Hybrid systems : Blend with silica nanoparticles (10–20 wt%) and characterize thermal stability via TGA under nitrogen (heating rate: 10°C/min) .

Q. How can the compound’s potential cytotoxicity or mutagenicity be evaluated for biomedical applications?

While direct toxicity data are limited, structurally related phthalimide derivatives have been screened for mutagenicity using Ames tests . Methodological protocol :

- In vitro assay : Test against Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 mix).

- Dose-response analysis : Prepare solutions in DMSO (0.1–100 µg/mL) and measure revertant colonies after 48-hour incubation .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How can polar vs. nonpolar solvent compatibility be rationalized?

The compound’s solubility varies due to the balance between the hydrophobic phthalimide core and polar ester groups. Resolution strategy :

- Solubility mapping : Test solubility in graded solvent systems (e.g., hexane/acetone mixtures) and correlate with Hansen solubility parameters.

- Molecular dynamics : Simulate solvation free energy in solvents like THF (high solubility) vs. cyclohexane (low solubility) using DFT calculations .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular weight | 304.25 g/mol | Calculated from CHO |

| Density | 1.4 ± 0.1 g/cm | Experimental |

| Boiling point | 490.9 ± 30.0°C | Estimated |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.